molecular formula C21H23IN2O B12730748 3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide CAS No. 40497-16-3

3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide

Cat. No.: B12730748
CAS No.: 40497-16-3
M. Wt: 446.3 g/mol
InChI Key: DFSAOQCBUXBCCX-UHFFFAOYSA-M
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Description

3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide is a synthetic organic compound known for its unique structure and properties It belongs to the class of indolium salts and is characterized by the presence of an indole ring system substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Substitution Reactions: The indole ring is then subjected to substitution reactions to introduce the acetylphenylamino and ethenyl groups. This can be achieved through electrophilic aromatic substitution or nucleophilic substitution reactions.

    Quaternization: The final step involves the quaternization of the indole nitrogen with methyl iodide to form the indolium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinonoid structures.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the indole ring or the ethenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation Products: Quinonoid derivatives.

    Reduction Products: Ethyl-substituted indolium salts.

    Substitution Products: Various substituted indolium derivatives depending on the reagents used.

Scientific Research Applications

3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique optical properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with cellular proteins, enzymes, and nucleic acids, leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways, induce oxidative stress, and affect cellular metabolism, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide is unique due to its specific indolium structure and the presence of acetylphenylamino and ethenyl groups

Biological Activity

3H-Indolium, 2-(2-(acetylphenylamino)ethenyl)-1,3,3-trimethyl-, iodide (CAS No. 40497-16-3) is a synthetic compound known for its diverse biological activities. This article explores its chemical properties, synthesis, biological effects, and potential applications in various fields, including pharmaceuticals and material sciences.

  • Molecular Formula : C21H23N2O
  • Molecular Weight : 319.420 g/mol
  • Appearance : Solid or liquid, often characterized by a purple to dark purple color.
  • Purity : Typically >98% (HPLC).
  • Melting Point : Approximately 229 °C (decomposes) .

Synthesis

The synthesis of 3H-Indolium involves the reaction of acetylphenylamine with appropriate alkene precursors under controlled conditions to yield the desired indolium salt. The iodide form is particularly noted for its stability and solubility in organic solvents.

Anticancer Properties

Research has indicated that compounds similar to 3H-Indolium exhibit significant anticancer activity. For instance:

  • Mechanism of Action : Indolium derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
  • Case Study : A study demonstrated that a related indolium compound effectively inhibited the growth of breast cancer cells in vitro, leading to a reduction in tumor size in animal models .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • In Vitro Studies : Tests against various bacterial strains revealed that indolium derivatives possess bactericidal activity, particularly against Gram-positive bacteria .
  • Potential Applications : This property suggests potential use in developing new antibiotics or preservatives.

The biological activity of 3H-Indolium can be attributed to several mechanisms:

  • Cell Membrane Interaction : The lipophilic nature allows it to penetrate cell membranes easily.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress within cells can lead to apoptosis.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation.

Pharmaceutical Development

Given its biological activities, 3H-Indolium is being explored as a lead compound for:

  • Chemotherapeutics : Targeting various cancers.
  • Antimicrobial Agents : Addressing antibiotic resistance issues.

Material Science

The compound's fluorescent properties make it suitable for applications in:

  • Fluorescent Probes : Used in biological imaging techniques.
  • Sensors : Development of sensors for detecting anions or other biomolecules .

Research Findings Summary Table

Study Focus Findings Reference
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against Gram-positive bacteria
Mechanism of ActionROS generation and enzyme inhibition
Application in ImagingPotential as a fluorescent probe

Properties

CAS No.

40497-16-3

Molecular Formula

C21H23IN2O

Molecular Weight

446.3 g/mol

IUPAC Name

N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;iodide

InChI

InChI=1S/C21H23N2O.HI/c1-16(24)23(17-10-6-5-7-11-17)15-14-20-21(2,3)18-12-8-9-13-19(18)22(20)4;/h5-15H,1-4H3;1H/q+1;/p-1

InChI Key

DFSAOQCBUXBCCX-UHFFFAOYSA-M

Isomeric SMILES

CC(=O)N(/C=C/C1=[N+](C2=CC=CC=C2C1(C)C)C)C3=CC=CC=C3.[I-]

Canonical SMILES

CC(=O)N(C=CC1=[N+](C2=CC=CC=C2C1(C)C)C)C3=CC=CC=C3.[I-]

Origin of Product

United States

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